molecular formula C19H13NO B2795271 2-(Furan-2-yl)-4-phenylquinoline CAS No. 20364-43-6

2-(Furan-2-yl)-4-phenylquinoline

Cat. No.: B2795271
CAS No.: 20364-43-6
M. Wt: 271.319
InChI Key: BXHHMFXGXKGQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-4-phenylquinoline, also known as FPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. FPQ is a heterocyclic compound that contains both a quinoline and furan ring, making it a unique and versatile molecule.

Scientific Research Applications

Anti-Inflammatory and Cytotoxicity Evaluation

2-(Furan-2-yl)-4-phenoxyquinoline derivatives have been synthesized and evaluated for their anti-inflammatory properties. Specifically, compounds like 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde demonstrated potent inhibitory effects against beta-glucuronidase release, indicating significant anti-inflammatory activity. These compounds were also evaluated for cytotoxicity, showing no significant toxic effects (Chen et al., 2006).

Synthesis and Characterization for Therapeutic Applications

A derivative of 2-(Furan-2-yl)-4-phenylquinoline, namely N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide, was synthesized and characterized. This compound, known for its therapeutic properties, exhibits potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator effects (Bonilla-Castañeda et al., 2022).

Novel Synthetic Approaches

Research includes the novel synthesis of 2,2-disubstituted 1,2-dihydro-4-phenylquinolines, highlighting innovative approaches in the chemical synthesis of quinoline derivatives. These methods are significant for producing compounds with potential therapeutic applications (Walter, 1994).

Applications in Anticancer Research

Several studies have focused on the synthesis of this compound derivatives with potential applications in cancer treatment. For instance, certain derivatives have shown to inhibit tyrosinase enzyme effectively, indicating their role in melanoma treatment. Furthermore, some compounds have demonstrated inhibitory effects on tumor cell proliferation, suggesting their utility as potential anticancer agents (Dige et al., 2019), (Bai et al., 2011).

Antibacterial and Antitubercular Properties

These compounds have been synthesized and evaluated for their antibacterial and antitubercular activities. Certain derivatives have demonstrated effectiveness in inhibiting the growth of tuberculosis-causing bacteria at low concentrations, indicating their potential as antitubercular agents (Rajpurohit et al., 2019).

Properties

IUPAC Name

2-(furan-2-yl)-4-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO/c1-2-7-14(8-3-1)16-13-18(19-11-6-12-21-19)20-17-10-5-4-9-15(16)17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHHMFXGXKGQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.